
8-(Methylsulfonyl)fad
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Methylsulfonyl)fad, also known as MSF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSF belongs to the class of fad molecules, which are involved in various metabolic processes in living organisms. MSF has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 8-(Methylsulfonyl)fad is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-(Methylsulfonyl)fad has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 8-(Methylsulfonyl)fad has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
8-(Methylsulfonyl)fad has been shown to have various biochemical and physiological effects. In vitro studies have shown that 8-(Methylsulfonyl)fad can induce apoptosis and inhibit cell proliferation in cancer cells. 8-(Methylsulfonyl)fad has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 8-(Methylsulfonyl)fad has been shown to possess antioxidant properties, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(Methylsulfonyl)fad in lab experiments is its relatively low toxicity compared to other compounds. 8-(Methylsulfonyl)fad has been shown to have low toxicity in various cell lines and animal models. Additionally, 8-(Methylsulfonyl)fad is relatively easy to synthesize and purify, making it a cost-effective option for research. One limitation of using 8-(Methylsulfonyl)fad in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 8-(Methylsulfonyl)fad. One direction is the development of 8-(Methylsulfonyl)fad-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of 8-(Methylsulfonyl)fad. Additionally, the development of new synthesis methods for 8-(Methylsulfonyl)fad may improve its efficacy and bioavailability. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 8-(Methylsulfonyl)fad in animal models and humans may provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 8-(Methylsulfonyl)fad involves the reaction of 8-bromo-3-methyl-7-nitroso-3H-furo[3,2-g]chromen-2-one with dimethyl sulfone in the presence of a base. The reaction yields 8-(Methylsulfonyl)fad as a white crystalline solid with a melting point of 181-183°C.
Scientific Research Applications
8-(Methylsulfonyl)fad has been extensively studied for its potential therapeutic properties in various fields of research. In the field of cancer research, 8-(Methylsulfonyl)fad has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 8-(Methylsulfonyl)fad has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 8-(Methylsulfonyl)fad has been shown to possess antioxidant properties, which may have implications in the treatment of oxidative stress-related diseases.
properties
CAS RN |
149091-08-7 |
|---|---|
Product Name |
8-(Methylsulfonyl)fad |
Molecular Formula |
C27H33N9O17P2S |
Molecular Weight |
849.6 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2,3,4-trihydroxy-5-(7-methyl-8-methylsulfonyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H33N9O17P2S/c1-10-3-11-12(4-16(10)56(2,48)49)35(24-18(32-11)25(42)34-27(43)33-24)5-13(37)19(39)14(38)6-50-54(44,45)53-55(46,47)51-7-15-20(40)21(41)26(52-15)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,13-15,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43) |
InChI Key |
KLHNBGPKXHQYCN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1S(=O)(=O)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
synonyms |
8-(methylsulfonyl)FAD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



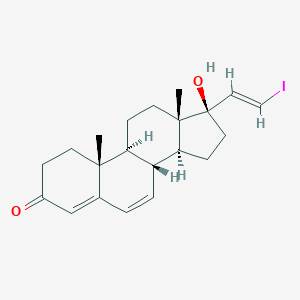
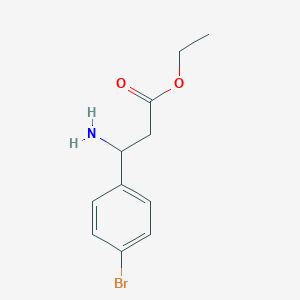
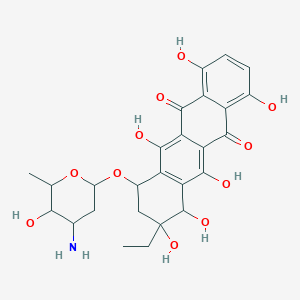
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
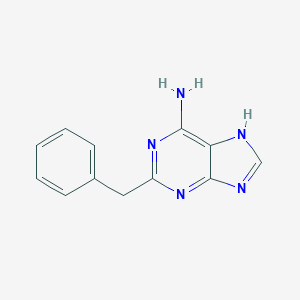
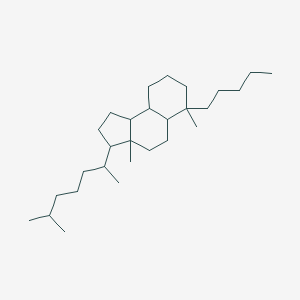
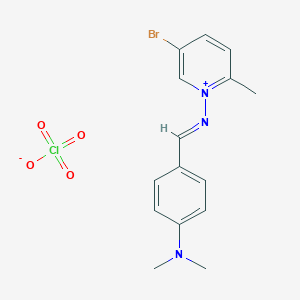
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)

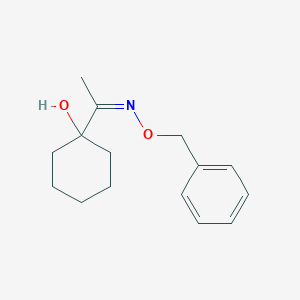
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
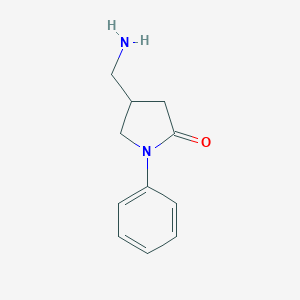
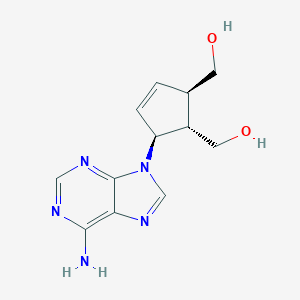
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)